11-Eicosenoic Acid

Beschreibung

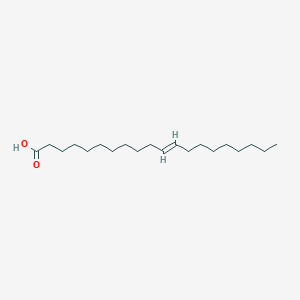

trans-11-Eicosenoic acid has been reported in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.

Eigenschaften

IUPAC Name |

(E)-icos-11-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITHHVVYSMSWAG-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001348007 |

Source

|

| Record name | (11E)-11-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001348007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2462-94-4, 62322-84-3 |

Source

|

| Record name | 11-Eicosenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Eicosenoic acid, (11E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062322843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11E)-11-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001348007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-EICOSENOIC ACID, (11E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLK3O5O6L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 11-Eicosenoic Acid: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Eicosenoic acid, also known as gondoic acid, is a monounsaturated omega-9 fatty acid with the chemical formula C₂₀H₃₈O₂.[1][2][3][4] It exists as two geometric isomers, cis (Z) and trans (E), with the cis isomer being more common in nature. This long-chain fatty acid is found in various plant oils, notably jojoba oil, and nuts.[1][4][5] Emerging research has highlighted its potential biological activities, particularly its anti-inflammatory properties, making it a molecule of interest for further investigation in drug development and nutritional science. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 11-eicosenoic acid, along with relevant experimental protocols.

Chemical Structure and Properties

11-Eicosenoic acid is a 20-carbon fatty acid characterized by a single double bond located at the 11th carbon atom from the carboxyl group.[2][3] The IUPAC name for the naturally occurring cis isomer is (11Z)-eicos-11-enoic acid.[1][4] The presence and configuration of this double bond are crucial to its molecular shape and physical properties.

Physicochemical Data

A summary of the key physicochemical properties of 11-eicosenoic acid is presented in the table below. Data for the more common cis isomer is provided unless otherwise specified.

| Property | Value | References |

| Molecular Formula | C₂₀H₃₈O₂ | [1][2][3][4] |

| Molar Mass | 310.51 g/mol | [1][2][3] |

| IUPAC Name | (11Z)-icos-11-enoic acid | [1][4] |

| Common Names | Gondoic acid, cis-11-Eicosenoic acid | [1][4] |

| CAS Number | 5561-99-9 (cis), 62322-84-3 (trans) | [3][6] |

| Appearance | Crystalline solid or liquid/paste depending on temperature | [6] |

| Density | 0.883 g/mL at 25 °C | [1][4] |

| Melting Point | 23-24 °C | [1][4] |

| Boiling Point | 426.3 °C (predicted) | |

| Solubility | Insoluble in water. Soluble in ethanol (approx. 20 mg/mL), DMSO, and dimethylformamide (approx. 10 mg/mL). Sparingly soluble in a 1:1 solution of ethanol:PBS (pH 7.2) (approx. 0.5 mg/mL). | [6] |

| Refractive Index | n20/D 1.4606 |

Biological Significance and Signaling Pathways

11-Eicosenoic acid, as an omega-9 fatty acid, is involved in various biological processes. Unlike essential fatty acids, it can be synthesized endogenously in humans to some extent. Recent studies have particularly illuminated its role in modulating inflammatory responses.

Anti-inflammatory Effects

Research has demonstrated that gondoic acid (cis-11-eicosenoic acid) can exert significant anti-inflammatory effects. A key study showed that in lipopolysaccharide (LPS)-stimulated Kupffer cells (liver macrophages), gondoic acid significantly inhibited the expression of pro-inflammatory factors.[1][6]

The mechanism of this anti-inflammatory action involves the inhibition of reactive oxygen species (ROS) production and the suppression of the Protein Kinase C theta (PKCθ)/Extracellular signal-regulated kinase (ERK)/Signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1][6] This pathway is a critical regulator of inflammatory responses.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for 11-eicosenoic acid in mitigating LPS-induced inflammation in Kupffer cells.

Caption: Anti-inflammatory action of 11-Eicosenoic acid.

Experimental Protocols

Synthesis of 11-Eicosenoic Acid

Conceptual Workflow for the Synthesis of cis-11-Eicosenoic Acid via Wittig Reaction:

Caption: Wittig reaction workflow for synthesis.

A plausible synthetic route would involve:

-

Preparation of the Phosphonium Ylide: Reaction of 10-bromodecanoic acid with triphenylphosphine to form the corresponding phosphonium salt. Subsequent deprotonation with a strong base (e.g., n-butyllithium) would generate the ylide. The carboxylic acid group would likely need to be protected during this step.

-

Wittig Reaction: The generated ylide would then be reacted with decanal. The use of a non-stabilized ylide would favor the formation of the cis (Z) isomer.

-

Deprotection and Purification: Removal of the protecting group from the carboxylic acid and subsequent purification of the final product, cis-11-eicosenoic acid, would be required.

Analysis of 11-Eicosenoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and highly sensitive method for the analysis and quantification of fatty acids in biological and other samples. The following protocol outlines the general steps for the analysis of 11-eicosenoic acid.

3.2.1. Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs)

Due to the low volatility of free fatty acids, derivatization to their corresponding methyl esters (FAMEs) is necessary for GC analysis.

-

Lipid Extraction: For biological samples, lipids are first extracted using a suitable solvent system, such as a chloroform/methanol mixture.

-

Saponification: The extracted lipids are saponified (hydrolyzed) using a basic solution (e.g., methanolic sodium hydroxide) to release the free fatty acids from triglycerides and other esters.

-

Transesterification: The free fatty acids are then esterified to FAMEs using a reagent such as boron trifluoride in methanol or methanolic HCl.

-

Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent (e.g., hexane or heptane) and concentrated for GC-MS analysis.

3.2.2. GC-MS Instrumental Parameters

The following are typical instrumental parameters for the analysis of FAMEs, including the methyl ester of 11-eicosenoic acid. Optimization may be required based on the specific instrument and sample matrix.

-

Gas Chromatograph (GC):

-

Column: A polar capillary column, such as a DB-FATWAX UI or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for the separation of FAMEs.[14]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

-

Inlet Temperature: 220-250 °C.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might be:

-

Initial temperature: 60 °C, hold for 1-2 minutes.

-

Ramp 1: Increase to 175 °C at a rate of 2-5 °C/min, hold for 10 minutes.

-

Ramp 2: Increase to 220 °C at a rate of 2 °C/min, hold for 20 minutes.[14]

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 50-500 is typically sufficient to capture the characteristic fragment ions of FAMEs.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

3.2.3. Data Analysis

Identification of the 11-eicosenoic acid methyl ester peak is achieved by comparing its retention time and mass spectrum to that of a known standard. Quantification is typically performed by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

Conclusion

11-Eicosenoic acid is a long-chain monounsaturated fatty acid with defined chemical and physical properties. Its biological significance, particularly its anti-inflammatory role through the inhibition of the PKCθ/ERK/STAT3 signaling pathway, positions it as a molecule of interest for further research in drug development and nutritional science. The experimental protocols outlined in this guide provide a framework for the synthesis and analysis of 11-eicosenoic acid, facilitating further exploration of its therapeutic potential. As research continues, a deeper understanding of the diverse roles of this omega-9 fatty acid in human health and disease is anticipated.

References

- 1. Gondoic acid alleviates LPS‑induced Kupffer cells inflammation by inhibiting ROS production and PKCθ/ERK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. cis-11-Eicosenoic acid | C20H38O2 | CID 5282768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 11-Eicosenoic acid - Wikipedia [en.wikipedia.org]

- 5. etamu.edu [etamu.edu]

- 6. researchgate.net [researchgate.net]

- 7. research.wur.nl [research.wur.nl]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. gchemglobal.com [gchemglobal.com]

- 12. youtube.com [youtube.com]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

Unveiling 11-Eicosenoic Acid: A Technical Guide to its Natural Sources and Abundance

For Immediate Release

This technical guide provides a comprehensive overview of 11-eicosenoic acid, also known as gondoic acid, a monounsaturated omega-9 fatty acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the primary natural reservoirs of this compound, its quantitative abundance, and the methodologies employed for its analysis. Furthermore, it elucidates a key signaling pathway influenced by 11-eicosenoic acid, offering insights into its potential therapeutic applications.

Executive Summary

11-Eicosenoic acid is a naturally occurring fatty acid found across various plant and marine sources. Notably abundant in Jojoba oil, it is also present in various nuts and fish oils.[1][2][3] This guide presents a detailed compilation of its concentration in these sources, standardized experimental protocols for its quantification, and a visual representation of its role in cellular signaling, specifically its inhibitory effect on the PKCθ/ERK/STAT3 pathway.

Natural Sources and Abundance of 11-Eicosenoic Acid

11-Eicosenoic acid is predominantly found in plant-based oils and nuts, with Jojoba oil being the most significant source.[1][2][4] It is also detected in various fish oils, although typically in lower concentrations compared to other fatty acids. The following table summarizes the quantitative abundance of 11-eicosenoic acid in several natural sources.

| Natural Source | Scientific Name | Abundance of 11-Eicosenoic Acid (% of total fatty acids) | Reference(s) |

| Jojoba Oil | Simmondsia chinensis | 65 - 80% | [4][5] |

| Jojoba Oil | Simmondsia chinensis | ~71.3% | [1] |

| Walnut (Guangfeng 1 variety) | Juglans regia | Highest among 20 varieties tested (specific % not stated) | [6][7] |

| North Atlantic Fish (e.g., Herring, Mackerel) | Various | Present as a long-chain monounsaturated fatty acid | [8] |

Experimental Protocols for Quantification

The accurate quantification of 11-eicosenoic acid in various matrices is crucial for research and development. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for the analysis of fatty acids. Below is a detailed, generalized protocol for the analysis of fatty acids, including 11-eicosenoic acid, in oil samples.

Lipid Extraction

For oil samples, a direct derivatization approach is often sufficient. For solid samples like nuts, an initial lipid extraction step is required.

-

Objective: To isolate the lipid fraction containing 11-eicosenoic acid from the sample matrix.

-

Method (for solid samples):

-

Homogenize a known weight of the sample (e.g., 5 g).

-

Perform a Soxhlet extraction using a suitable solvent like petroleum ether for 4 hours.

-

Evaporate the solvent from the extract to obtain the crude lipid fraction.

-

Derivatization: Fatty Acid Methyl Ester (FAME) Preparation

Fatty acids are typically converted to their methyl esters prior to GC-MS analysis to increase their volatility.

-

Objective: To convert fatty acids into their corresponding FAMEs.

-

Method (Acid-catalyzed transesterification):

-

Weigh approximately 25 mg of the extracted oil into a reaction vial.

-

Add 2 mL of methanolic hydrochloride (e.g., 2 M HCl in methanol).

-

Heat the mixture at 80°C for 20 minutes.

-

Cool the reaction mixture to room temperature.

-

Add 2 mL of a 6% (w/v) sodium carbonate solution to neutralize the mixture.

-

Add 2 mL of n-heptane and vortex vigorously to extract the FAMEs.

-

Allow the phases to separate and collect the upper heptane layer containing the FAMEs.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To separate, identify, and quantify the individual FAMEs.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Typical GC Conditions:

-

Column: A capillary column suitable for FAME analysis (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C.

-

Ramp 1: Increase to 215°C at 15°C/min.

-

Ramp 2: Increase to 250°C at 10°C/min.

-

Ramp 3: Increase to 260°C at 2°C/min.

-

Ramp 4: Increase to 280°C at 5°C/min and hold for 2 minutes.

-

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 40:1.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 270°C.

-

-

Identification and Quantification:

-

FAMEs are identified by comparing their mass spectra and retention times with those of known standards.

-

Quantification is typically performed by comparing the peak area of each FAME to that of an internal standard.

-

Signaling Pathway Inhibition by 11-Eicosenoic Acid

11-Eicosenoic acid has demonstrated anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced PKCθ/ERK/STAT3 signaling pathway in Kupffer cells.[9][10] This pathway is a critical component of the inflammatory response.

Caption: Inhibition of the LPS-induced PKCθ/ERK/STAT3 signaling pathway by 11-Eicosenoic Acid.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of 11-eicosenoic acid from a natural source.

Caption: General experimental workflow for 11-eicosenoic acid analysis.

References

- 1. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. 11-Eicosenoic Acid | Rupa Health [rupahealth.com]

- 4. Jojoba Oil Refined - The Formulary [theformulary.co.uk]

- 5. juicychemistry.com [juicychemistry.com]

- 6. ifoodmm.com [ifoodmm.com]

- 7. "Quality analysis of fatty acids and lecithin composition of 20 kinds o" by YAN Meng-xi, LIU Jing-wei et al. [ifoodmm.cn]

- 8. Omega-11-rich fish oil may lower risk factors for cardiometabolic syndrome [nutraingredients.com]

- 9. researchgate.net [researchgate.net]

- 10. Gondoic acid alleviates LPS‑induced Kupffer cells inflammation by inhibiting ROS production and PKCθ/ERK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 11-Eicosenoic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Eicosenoic acid, also known as gondoic acid, is a monounsaturated omega-9 fatty acid with a 20-carbon chain.[1][2] It is found in the seed oils of various plants and has garnered interest for its potential applications in the pharmaceutical, cosmetic, and industrial sectors.[3][4] This technical guide provides an in-depth overview of the biosynthetic pathway of 11-eicosenoic acid in plants, focusing on the core enzymatic processes, quantitative data, and detailed experimental protocols for its study.

The Core Biosynthetic Pathway: Fatty Acid Elongation

The synthesis of 11-eicosenoic acid (20:1) in plants occurs via the fatty acid elongation (FAE) system, a multi-enzyme complex located in the endoplasmic reticulum.[5][6] This system extends the carbon chain of fatty acids by adding two-carbon units from malonyl-CoA. The primary precursor for 11-eicosenoic acid is oleic acid (18:1Δ⁹).[3]

The FAE complex consists of four core enzymes that catalyze a cycle of four reactions:

-

Condensation: This is the initial and rate-limiting step, catalyzed by β-ketoacyl-CoA synthase (KCS) . It involves the condensation of a fatty acyl-CoA (in this case, oleoyl-CoA) with malonyl-CoA to form a β-ketoacyl-CoA. The KCS enzyme determines the substrate specificity of the elongation reaction.[7][8][9]

-

Reduction: The β-ketoacyl-CoA is then reduced to β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR) , utilizing NADPH as a reductant.[5][6]

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.[5][6]

-

Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer than the initial substrate.[5][6]

Key Enzyme: FATTY ACID ELONGATION 1 (FAE1) / 3-ketoacyl-CoA synthase 18 (KCS18)

In the model plant Arabidopsis thaliana, the key KCS enzyme responsible for the elongation of C18 fatty acids to C20 and C22 very-long-chain fatty acids (VLCFAs) is FATTY ACID ELONGATION 1 (FAE1) , also known as KCS18 .[10][11][12][13] FAE1/KCS18 exhibits a strong preference for monounsaturated C18 substrates like oleoyl-CoA, making it the primary catalyst for the initial step in 11-eicosenoic acid biosynthesis.[12][14] Studies have shown that FAE1/KCS18 is particularly active in developing seeds, where storage lipids are synthesized.[10][13]

Quantitative Data on 11-Eicosenoic Acid in Plants

The concentration of 11-eicosenoic acid varies significantly among different plant species and even between different cultivars of the same species. The following table summarizes the reported content of 11-eicosenoic acid in the seed oils of several plant species.

| Plant Species | Common Name | 11-Eicosenoic Acid Content (% of total fatty acids) | Reference(s) |

| Camelina sativa | Camelina or False Flax | 12 - 15 | [15] |

| Limnanthes alba | Meadowfoam | 52 - 77 | [9][16] |

| Brassica rapa | Field Mustard | ~10.7 | [5] |

| Delavaya toxocarpa | 15.5 | [5] | |

| Jordanian Propolis | 1.2 | [17] |

Downstream Metabolism: Further Desaturation

Following its synthesis, 11-eicosenoic acid can be further metabolized, primarily through desaturation, to produce polyunsaturated fatty acids. Plant desaturases can introduce additional double bonds into the fatty acid chain. For instance, a Δ5-desaturase can act on eicosenoic acid to produce 20:2Δ⁵,¹¹ fatty acids.[1] The specific desaturases and resulting products can vary depending on the plant species and its enzymatic machinery.[10][18]

Experimental Protocols

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of fatty acid methyl esters (FAMEs) from plant tissues.

a. Lipid Extraction:

-

Homogenize a known amount of plant tissue (e.g., seeds, leaves) in a chloroform:methanol solvent mixture (e.g., 2:1, v/v).

-

Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0) for quantification.

-

After extraction, separate the lipid-containing organic phase from the aqueous phase and cellular debris, often by centrifugation.

-

Evaporate the solvent under a stream of nitrogen gas.

b. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the extracted lipids in a solution of methanol containing an acid catalyst (e.g., 1-5% sulfuric acid or 0.5 M HCl).[15]

-

Incubate the mixture at a high temperature (e.g., 85°C for 1-2 hours) to convert the fatty acids to their corresponding methyl esters.[15]

-

After cooling, add a nonpolar solvent like hexane to extract the FAMEs.

-

Wash the hexane phase with a salt solution (e.g., 0.9% NaCl) to remove the acid catalyst and other impurities.

-

Collect the hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

c. GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC-MS system.

-

The FAMEs are separated on a capillary column (e.g., a polar column like a BPX70 or a nonpolar column like a DB-5ms) based on their boiling points and polarity.

-

The separated FAMEs are then ionized and fragmented in the mass spectrometer.

-

The resulting mass spectra are used to identify the individual FAMEs by comparing them to a spectral library and the retention times of known standards.

-

Quantification is achieved by comparing the peak area of each FAME to the peak area of the internal standard.

Heterologous Expression of FAE1/KCS18 in Yeast

This protocol provides a general workflow for expressing a plant KCS gene in a yeast system like Saccharomyces cerevisiae to study its function.

a. Vector Construction:

-

Amplify the full-length coding sequence of the FAE1/KCS18 gene from plant cDNA using PCR with primers that add appropriate restriction sites.

-

Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

Verify the sequence of the construct to ensure there are no mutations.

b. Yeast Transformation:

-

Transform the expression vector into a suitable yeast strain (e.g., BY4741) using a standard method like the lithium acetate/polyethylene glycol procedure.

-

Select for transformed yeast cells on a synthetic defined medium lacking the appropriate nutrient (e.g., uracil for a URA3-selectable plasmid).

c. Expression and Fatty Acid Analysis:

-

Grow the transformed yeast cells in a selective medium containing a non-inducing carbon source (e.g., raffinose).

-

Induce the expression of the FAE1/KCS18 protein by transferring the cells to a medium containing galactose.

-

After a period of induction (e.g., 24-48 hours), harvest the yeast cells by centrifugation.

-

Extract the total fatty acids from the yeast cells and convert them to FAMEs as described in the GC-MS protocol above.

-

Analyze the FAME profile by GC-MS to identify the new fatty acids produced by the action of the FAE1/KCS18 enzyme.

In Vitro Fatty Acid Elongase Assay

This protocol describes a general method for measuring the activity of the fatty acid elongase complex in microsomal preparations.

a. Microsome Isolation:

-

Homogenize plant tissue (e.g., developing seeds) in a suitable extraction buffer.

-

Centrifuge the homogenate at a low speed to remove cell debris and nuclei.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal membranes.

-

Resuspend the microsomal pellet in a storage buffer.

b. Enzyme Assay:

-

Set up the reaction mixture containing:

-

Microsomal protein

-

[1-¹⁴C]Malonyl-CoA (as the radiolabeled two-carbon donor)

-

Oleoyl-CoA (as the substrate)

-

NADPH (as a reductant)

-

A suitable buffer (e.g., potassium phosphate buffer, pH 7.2)

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.

-

Acidify the mixture and extract the fatty acids with a nonpolar solvent like hexane.

-

Separate the radiolabeled fatty acid products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radioactivity incorporated into the elongated fatty acid products using a scintillation counter.

Signaling Pathways and Logical Relationships

The biosynthesis of 11-eicosenoic acid is a linear metabolic pathway involving the sequential action of the four enzymes of the FAE complex. The key regulatory point is the initial condensation step catalyzed by FAE1/KCS18.

Caption: Biosynthetic pathway of 11-eicosenoic acid in the endoplasmic reticulum.

Experimental Workflow: Heterologous Expression and Analysis

The following diagram illustrates the typical workflow for characterizing a plant KCS enzyme using heterologous expression in yeast.

Caption: Workflow for heterologous expression and functional analysis of FAE1/KCS18.

Conclusion

The biosynthesis of 11-eicosenoic acid in plants is a well-defined process primarily driven by the fatty acid elongation system, with the FAE1/KCS18 enzyme playing a pivotal role in the initial and rate-limiting step. The study of this pathway is crucial for understanding plant lipid metabolism and for the potential biotechnological production of this valuable fatty acid. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working in this field. Further research into the kinetic properties of FAE1/KCS18 and the downstream desaturation pathways will continue to enhance our understanding and utilization of this important biosynthetic pathway.

References

- 1. Production of Fatty Acid Components of Meadowfoam Oil in Somatic Soybean Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PlantFAdb: 20:1-delta-11c; 11-Eicosenoic acid, (11Z)-; 11-Eicosenoic acid, (Z)-; (Z)-11-Eicosenoic acid; 11-cis-Eicosenoic acid; 11Z-Eicosenoic acid; Gondoic acid; cis-11-Eicosenoic acid; cis--delta-11-Eicosenoic acid [fatplants.net]

- 3. Optimization of a hybrid bacterial/Arabidopsis thaliana fatty acid synthase system II in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PlantFAdb: 20:1-delta-11c; 11-Eicosenoic acid, (11Z)-; 11-Eicosenoic acid, (Z)-; (Z)-11-Eicosenoic acid; 11-cis-Eicosenoic acid; 11Z-Eicosenoic acid; Gondoic acid; cis-11-Eicosenoic acid; cis--delta-11-Eicosenoic acid [fatplants.net]

- 6. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 7. tandfonline.com [tandfonline.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. cosmeticsinfo.org [cosmeticsinfo.org]

- 10. Synthesis of C20–38 Fatty Acids in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Evaluating the physicochemical properties of camelina (Camelina sativa) seed oil obtained through optimized ultrasonic-assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Concerted increases of FAE1 expression level and substrate availability improve and singularize the production of very‐long‐chain fatty acids in Arabidopsis seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Limnanthes Alba Seed Oil (Explained + Products) [incidecoder.com]

- 17. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Genome-Wide Characterization and Expression Analysis of Fatty acid Desaturase Gene Family in Poplar - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structural Differences Between 11-Eicosenoic Acid and Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional distinctions between 11-eicosenoic acid and oleic acid. By presenting detailed physicochemical data, experimental protocols for their differentiation, and an overview of their distinct roles in cellular signaling, this document serves as a critical resource for researchers in lipidomics, drug development, and metabolic disease.

Core Structural Dissimilarities

11-Eicosenoic acid, also known as gondoic acid, and oleic acid are both monounsaturated omega-9 fatty acids, a classification determined by the location of the double bond nine carbons from the methyl end of the acyl chain. However, their fundamental structural differences lie in the length of their carbon backbones and the precise position of the double bond relative to the carboxyl group.

Oleic Acid (C18:1, n-9): A ubiquitous fatty acid in nature, oleic acid is characterized by an 18-carbon chain with a single cis double bond located at the ninth carbon atom from the carboxyl end (Δ⁹).[1][2] This cis configuration introduces a significant bend in the molecule, a key factor influencing the fluidity of cell membranes.[3] Its chemical formula is C₁₈H₃₄O₂.[2]

11-Eicosenoic Acid (C20:1, n-9): In contrast, 11-eicosenoic acid possesses a longer 20-carbon backbone.[[“]][5] The single cis double bond in its most common isomer is positioned at the eleventh carbon from the carboxyl end (Δ¹¹).[[“]] Its chemical formula is C₂₀H₃₈O₂.[[“]]

These differences in chain length and double bond position, while seemingly subtle, give rise to distinct physicochemical properties and biological activities.

Comparative Physicochemical Properties

The variations in molecular structure directly impact the physical and chemical characteristics of these two fatty acids. The longer carbon chain of 11-eicosenoic acid results in a higher molecular weight and, consequently, a higher melting and boiling point compared to oleic acid. Both are characterized as weakly acidic and are practically insoluble in water.[2][[“]]

| Property | 11-Eicosenoic Acid (Gondoic Acid) | Oleic Acid |

| Chemical Formula | C₂₀H₃₈O₂[[“]] | C₁₈H₃₄O₂[2] |

| Molecular Weight | 310.5 g/mol [6][7] | 282.5 g/mol [8] |

| Carbon Chain Length | 20[[“]] | 18[1] |

| Double Bond Position | Δ¹¹[[“]] | Δ⁹[1] |

| Melting Point | 23-24 °C[9] | 13.4 °C (α-form), 16.3 °C (β-form)[8] |

| Boiling Point | 426.3 °C at 760 mmHg[9] | 360 °C (decomposes)[8] |

| Solubility in Water | Practically insoluble[2] | Insoluble[1] |

| logP (Octanol/Water) | 7.6[6] | 7.64[8] |

Experimental Protocols for Differentiation and Analysis

The distinct structures of 11-eicosenoic acid and oleic acid allow for their effective separation and identification using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for fatty acid analysis. The protocol involves the derivatization of the fatty acids into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to analysis.

Methodology:

-

Lipid Extraction: Total lipids are extracted from the sample matrix using a solvent system such as chloroform:methanol (2:1, v/v), following the Folch or Bligh and Dyer methods.[9]

-

Saponification and Methylation: The extracted lipids are saponified using a methanolic base (e.g., 0.5 M KOH in methanol) to release the fatty acids. These are then esterified to FAMEs using an acid catalyst like boron trifluoride (BF₃) in methanol.

-

GC-MS Analysis: The resulting FAMEs are separated on a capillary column (e.g., a polar phase like bis(cyanopropyl)polysiloxane). The separation is based on both chain length and degree of unsaturation. The longer chain length of 11-eicosenoic acid methyl ester will result in a longer retention time compared to oleic acid methyl ester under typical GC conditions.

-

Mass Spectrometry: The eluted FAMEs are ionized (commonly via electron ionization) and fragmented. The resulting mass spectra provide characteristic fragmentation patterns that confirm the identity of each fatty acid.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating fatty acids, particularly when avoiding the high temperatures of GC is desirable.

Methodology:

-

Sample Preparation: Fatty acids can be analyzed directly or derivatized to enhance detection (e.g., with a UV-absorbing or fluorescent tag).

-

Chromatographic Separation: A C18 stationary phase is commonly employed. The mobile phase typically consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure the fatty acids are in their protonated form.[3][10]

-

Separation Principle: In RP-HPLC, retention is based on hydrophobicity. The longer acyl chain of 11-eicosenoic acid makes it more nonpolar and thus it will have a longer retention time than oleic acid.

-

Detection: Detection can be achieved using various methods, including UV-Vis (if derivatized), evaporative light scattering detection (ELSD), or mass spectrometry (LC-MS).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to differentiate between the two fatty acids based on the chemical shifts of the protons and carbons at and near the double bond.

Methodology:

-

Sample Preparation: The fatty acid sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).

-

¹H NMR Analysis: The olefinic protons of the double bond will appear in a characteristic region of the spectrum (typically around 5.3 ppm). While the chemical shifts for the double bond protons in both molecules will be similar, subtle differences may be observed due to the different chemical environments. More significant differentiation can be achieved by analyzing the signals of the allylic protons (adjacent to the double bond).

-

¹³C NMR Analysis: The carbons of the double bond will also have distinct chemical shifts. The position of the double bond within the acyl chain influences the chemical shifts of all carbons in the molecule, allowing for clear differentiation between the Δ⁹ and Δ¹¹ isomers.

Signaling Pathways and Biological Activity

While both are omega-9 fatty acids, 11-eicosenoic acid and oleic acid exhibit distinct interactions with cellular signaling cascades.

11-Eicosenoic Acid Signaling

Research indicates that 11-eicosenoic acid possesses anti-inflammatory properties. It has been shown to inhibit the production of reactive oxygen species (ROS) and downregulate the PKCθ/ERK/STAT3 signaling pathway, which is involved in inflammatory responses.[12]

Oleic Acid Signaling

Oleic acid is a more extensively studied signaling molecule, implicated in a variety of cellular processes.

-

Metabolic Regulation: Oleic acid stimulates the cAMP/PKA pathway, leading to the activation of the SIRT1-PGC1α transcriptional complex. This, in turn, promotes the complete oxidation of fatty acids.[8]

-

Cancer Progression: In the context of ovarian cancer, oleic acid has been shown to activate the TGFβ-Smad3 signaling pathway, which promotes cancer cell proliferation and migration.[13]

-

Insulin Signaling: Oleic acid can impair hepatic insulin signaling by enhancing the phosphorylation of STAT3, leading to an increase in SOCS3 expression and subsequent degradation of insulin receptor substrate (IRS).[6]

The distinct signaling roles of these two fatty acids underscore the importance of precise structural identification in biological research.

Conclusion

The structural differences between 11-eicosenoic acid and oleic acid, namely the two-carbon extension of the acyl chain and the shift in the double bond position from Δ⁹ to Δ¹¹, are fundamental to their unique physicochemical properties and biological functions. For researchers in drug development and metabolic studies, a clear understanding of these differences, coupled with robust analytical methods for their differentiation, is paramount for elucidating their specific roles in health and disease. This guide provides the foundational knowledge and methodological framework necessary for such investigations.

References

- 1. Oleic acid induces migration through a FFAR1/4, EGFR and AKT-dependent pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aocs.org [aocs.org]

- 3. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. lipidmaps.org [lipidmaps.org]

- 6. Oleic acid inhibits hepatic insulin signaling through deregulation of STAT3 activation and C/EBPalpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Oleic acid stimulates complete oxidation of fatty acids through protein kinase A-dependent activation of SIRT1-PGC1α complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jfda-online.com [jfda-online.com]

- 10. Methods for separation of free, short, medium, and long chain fatty acids and for their decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hplc.eu [hplc.eu]

- 12. lipidmaps.org [lipidmaps.org]

- 13. Oleic acid activates TGFβ-Smad3 signaling to promote ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of cis-11-Eicosenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-11-Eicosenoic acid, also known as gondoic acid, is a monounsaturated omega-9 fatty acid.[1][2][3] As a member of the long-chain fatty acid family, it possesses an aliphatic tail of 20 carbons with a single cis-double bond originating at the 11th carbon from the carboxyl group.[1][4] This fatty acid is a natural constituent of various plant oils, notably jojoba oil, and is also found in certain nuts.[2] Understanding the physical properties of cis-11-eicosenoic acid is crucial for its application in various research and development sectors, including its use as a reference standard in fatty acid analysis and for studying the characteristics of phospholipid membranes.[2] This technical guide provides a detailed overview of its core physical properties, the experimental methodologies for their determination, and relevant biochemical pathways and analytical workflows.

Core Physical and Chemical Properties

The physical characteristics of cis-11-eicosenoic acid are fundamental to its behavior in chemical and biological systems. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₈O₂ | [4][5] |

| Molecular Weight | 310.51 g/mol | [4][6] |

| Appearance | White to Off-White Solid / Light yellow paste | [7][8] |

| Form | Solid at room temperature, liquid above melting point | [2][6] |

| Melting Point | 23-24 °C | [2][6][7] |

| Boiling Point | 419.84 °C (estimate) to 426.30 °C (estimate) | [1][2][7] |

| Density | 0.883 g/mL at 25 °C | [2][6][8] |

| Refractive Index | n20/D 1.4606 | [2][6][8] |

| Flash Point | >230 °F (>110 °C) | [2][3][7] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | 0.00096 mg/L at 25 °C (estimated) | [1][2] |

| Solubility in other solvents | Chloroform (Slightly), DMSO (Slightly), Ethanol (10 mg/ml) | [7][9] |

| LogP (Octanol-Water Partition Coefficient) | 8.760 (estimated) | [1][2] |

| pKa | 4.78 ± 0.10 (Predicted) | [2][7] |

Experimental Protocols

The accurate determination of the physical properties of cis-11-eicosenoic acid relies on standardized experimental protocols. The following sections detail generalized methodologies applicable to long-chain unsaturated fatty acids.

Determination of Melting Point

The melting point of fatty acids is typically determined using the capillary method.[10]

-

Sample Preparation: A small amount of the solid cis-11-eicosenoic acid is introduced into a thin-walled capillary tube, which is then sealed at one end. The sample is compacted at the bottom of the tube.

-

Apparatus: A melting point apparatus, which consists of a heated block or oil bath with a controlled heating rate and a means of observing the sample, is used.

-

Procedure: The capillary tube is placed in the heating block, and the temperature is gradually increased. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For fats and fatty acids, which may soften gradually, the temperature at which the column of the substance commences to rise in the capillary tube is often noted.[10] A slow heating rate (e.g., 0.5-2°C per minute) is crucial for an accurate measurement.[10]

Determination of Boiling Point

Due to the high boiling point of long-chain fatty acids, direct measurement at atmospheric pressure can lead to decomposition. Therefore, boiling points are often estimated or determined under reduced pressure. Gas chromatography can also be used to estimate boiling points.

-

Thermogravimetric Analysis (TGA): This method can be used for the rapid measurement of normal boiling points of fatty acid esters and triacylglycerols, which can be correlated to the fatty acids themselves.[11] The sample's weight loss as a function of increasing temperature is measured, and the onset of boiling is determined from the resulting curve.

-

Gas Chromatography (GC): The boiling range distribution of fatty acid methyl esters (FAMEs) can be determined by GC.[12] The retention times of the FAMEs are correlated with the boiling points of known standards.

Determination of Density

The density of liquid fatty acids can be determined using a pycnometer or a hydrometer.[13]

-

Sample Preparation: If the fatty acid is solid at the desired temperature, it is first melted and brought to the measurement temperature.

-

Pycnometer Method:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid fatty acid, ensuring no air bubbles are present, and weighed again.

-

The volume of the pycnometer is known or can be determined using a liquid of known density (e.g., water).

-

The density is calculated by dividing the mass of the fatty acid by the volume of the pycnometer.

-

-

Hydrometer Method: A hydrometer is placed in the liquid fatty acid, and the density is read directly from the calibrated scale at the point where the liquid surface meets the hydrometer stem.[13]

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through a substance and is a characteristic property. An Abbe refractometer is commonly used for this measurement.[14][15]

-

Sample Preparation: The fatty acid sample is melted if necessary and a few drops are placed on the prism of the refractometer.

-

Procedure: The prisms are closed, and the instrument is allowed to equilibrate to the desired temperature (e.g., 20°C). Light is passed through the sample, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read from the scale.

Determination of Solubility

Solubility is determined by adding a known amount of the solute (cis-11-eicosenoic acid) to a known volume of the solvent and observing the point at which no more solute dissolves.

-

Procedure for Water Solubility: Due to its very low water solubility, this is often an estimated value derived from its chemical structure. Experimental determination can involve techniques like turbidimetry to observe the formation of a separate phase.

-

Procedure for Organic Solvents: A measured amount of the fatty acid is added incrementally to a test tube containing the organic solvent (e.g., chloroform, ethanol) and shaken vigorously after each addition until the solution is saturated.

Determination of pKa

The pKa, a measure of the acidity of the carboxyl group, is typically determined by potentiometric titration.

-

Sample Preparation: A known concentration of cis-11-eicosenoic acid is dissolved in a suitable solvent mixture (e.g., water/alcohol).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH meter after each addition of the base.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of base added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualizations

Omega-9 Fatty Acid Metabolic Pathway

Cis-11-eicosenoic acid is part of the omega-9 fatty acid metabolic pathway. This pathway involves a series of elongation and desaturation reactions.

General Workflow for Fatty Acid Analysis by GC-MS

The analysis of fatty acids from a biological sample typically involves several key steps, from extraction to instrumental analysis.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. lipidmaps.org [lipidmaps.org]

- 3. biorxiv.org [biorxiv.org]

- 4. droracle.ai [droracle.ai]

- 5. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 6. static.igem.org [static.igem.org]

- 7. researchgate.net [researchgate.net]

- 8. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.5. Mass Spectrometry Analysis of Free Fatty Acids [bio-protocol.org]

- 10. egyankosh.ac.in [egyankosh.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. kaycantest.com [kaycantest.com]

- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 14. vishalfoodtech.com [vishalfoodtech.com]

- 15. egyankosh.ac.in [egyankosh.ac.in]

Unraveling the Science of 11-Eicosenoic Acid: A Technical Guide for Researchers

An in-depth examination of the chemical properties, biological significance, and experimental analysis of 11-Eicosenoic Acid, a monounsaturated omega-9 fatty acid with emerging therapeutic potential.

This technical guide provides a comprehensive overview of 11-Eicosenoic acid, also known as Gondoic acid, tailored for researchers, scientists, and professionals in drug development. This document delves into its chemical characteristics, including its CAS number and molecular weight, and explores its biological roles and associated signaling pathways. Detailed experimental protocols for its analysis and the investigation of its biological effects are also provided to facilitate further research and application.

Core Properties of 11-Eicosenoic Acid

11-Eicosenoic acid is a long-chain monounsaturated fatty acid with the chemical formula C20H38O2. It exists as two primary geometric isomers, cis (Z) and trans (E), each with distinct properties and biological relevance. The cis isomer, (11Z)-eicosenoic acid, is the more common form found in nature.

| Property | (11Z)-Eicosenoic Acid (cis-isomer) | (11E)-Eicosenoic Acid (trans-isomer) |

| Common Name | Gondoic Acid | trans-Gondoic acid |

| CAS Number | 5561-99-9[1][2] | 62322-84-3[3] |

| Molecular Weight | 310.51 g/mol [2][4] | 310.52 g/mol [3] |

| Molecular Formula | C20H38O2[1][2] | C20H38O2[3] |

Biological Significance and Therapeutic Potential

11-Eicosenoic acid is a naturally occurring fatty acid found in various plant oils, such as jojoba oil, and is also a metabolite in humans and other organisms.[3] It plays a role in maintaining the structure of cell membranes and serves as an energy source. Emerging research has highlighted its potential anti-inflammatory properties, making it a molecule of interest for drug development.

Anti-Inflammatory Effects and the PKCθ/ERK/STAT3 Signaling Pathway

Recent studies have demonstrated that Gondoic acid can alleviate inflammation in Kupffer cells, the resident macrophages in the liver. This anti-inflammatory effect is mediated through the inhibition of reactive oxygen species (ROS) production and the subsequent downregulation of the Protein Kinase C theta (PKCθ), Extracellular signal-regulated kinase (ERK), and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5]

Gondoic acid has been shown to significantly inhibit the expression of pro-inflammatory factors in Kupffer cells exposed to lipopolysaccharide (LPS), a potent inflammatory stimulus. The mechanism involves the reduction of LPS-stimulated ROS levels and the enhancement of antioxidant gene expression. By blocking the PKCθ/ERK/STAT3 signaling cascade, Gondoic acid effectively mitigates the inflammatory response.

References

- 1. Gondoic acid alleviates LPS‑induced Kupffer cells inflammation by inhibiting ROS production and PKCθ/ERK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Fatty acid synthesis is indispensable for Kupffer cells to eliminate bacteria in ALD progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Function of Glycerol Kinase Alleviates LPS-Induced Inflammatory Responses by the p38/STAT3 Pathway and Mitigates ROS Generation in Kupffer Cells [mdpi.com]

Gondoic Acid in Nut Oils: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Gondoic acid (cis-11-eicosenoic acid), a monounsaturated omega-9 fatty acid, is a minor yet significant constituent of various nut oils. Its presence and concentration can influence the nutritional and therapeutic properties of these oils, making it a subject of interest for researchers in nutrition, biochemistry, and drug development. This technical guide provides a comprehensive overview of the presence of gondoic acid in several commercially important nut oils. It includes a detailed summary of its concentration, a thorough description of the analytical methodologies used for its quantification, and visual representations of relevant biochemical and experimental workflows. This document is intended to serve as a resource for scientists and professionals engaged in the study of fatty acids and their applications.

Introduction

Gondoic acid (20:1n-9) is a long-chain monounsaturated fatty acid found in various plant-based oils. While not as prevalent as oleic or linoleic acid, its unique structure and metabolic pathways are of increasing interest. In the realm of drug development, the composition of lipid-based excipients can significantly impact drug solubility, bioavailability, and stability. Therefore, a precise understanding of the fatty acid profile of nut oils, including minor components like gondoic acid, is crucial. This guide focuses on the quantitative presence of gondoic acid in pistachio, pecan, macadamia, almond, walnut, and hazelnut oils, providing a consolidated resource for laboratory and clinical research.

Quantitative Presence of Gondoic Acid in Nut Oils

The concentration of gondoic acid varies among different nut species and can be influenced by factors such as cultivar, geographical origin, and processing methods. The following table summarizes the available quantitative data for gondoic acid in the specified nut oils.

| Nut Oil | Gondoic Acid (cis-11-eicosenoic acid) Content (% of total fatty acids) | Reference(s) |

| Pistachio Oil (Pistacia vera) | 0.41 - 0.59 | [1] |

| Pecan Oil (Carya illinoinensis) | 0.22 - 0.30 (as 11-Eicosenoic acid) | |

| Macadamia Nut Oil (Macadamia integrifolia) | ~3.5 (as Eicosenoic acid, C20:1) | |

| Almond Oil (Prunus dulcis) | ≤ 0.3 (reported as Gadoleic acid, C20:1) | |

| Walnut Oil (Juglans regia) | Eicosenoic acid (C20:1) detected | [1] |

| Hazelnut Oil (Corylus avellana) | Not typically reported in major fatty acid profiles |

Note on Isomers: It is critical to distinguish gondoic acid (11-eicosenoic acid) from its isomer, gadoleic acid (9-eicosenoic acid). Some analyses may report a general "eicosenoic acid" (C20:1) value, which encompasses all isomers. The data presented here specifies the isomer where the source has made that distinction. For almond oil, the reported value is for gadoleic acid, a different C20:1 isomer. In macadamia and walnut oils, the broader "eicosenoic acid" is reported, which likely includes gondoic acid. For hazelnut oil, gondoic acid is not typically quantified as a major or minor fatty acid in publicly available literature.

Experimental Protocols for Gondoic Acid Quantification

The standard and most widely accepted method for the quantitative analysis of fatty acids in oils is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The general workflow involves the conversion of fatty acids in the triglyceride form into their corresponding fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.

Oil Extraction

Prior to fatty acid analysis, the oil must be extracted from the nut kernels. Common laboratory methods include:

-

Soxhlet Extraction: This is a classic and thorough method involving the continuous extraction of the lipid content from a solid sample (ground nuts) using an organic solvent like n-hexane.

-

Cold Pressing: This mechanical extraction method avoids the use of solvents and high temperatures, which can be crucial for preserving the natural state of the oil and preventing oxidation.

-

Supercritical Fluid Extraction (SFE): This method uses supercritical CO2 as a solvent, which is non-toxic and can be easily removed, yielding a high-purity oil extract.

Derivatization: Transesterification to Fatty Acid Methyl Esters (FAMEs)

The triglycerides in the extracted oil are converted to FAMEs through transesterification. A common and effective method is the use of a boron trifluoride-methanol (BF3-methanol) reagent.

Protocol:

-

Sample Preparation: Weigh approximately 20-50 mg of the extracted nut oil into a screw-cap glass tube.

-

Saponification (Optional but recommended for accuracy): Add 1-2 mL of 0.5 M methanolic NaOH. Heat the mixture at 100°C for 5-10 minutes. This step hydrolyzes the triglycerides into glycerol and free fatty acid salts.

-

Methylation: Cool the sample and add 2-3 mL of 14% BF3-methanol solution. Seal the tube and heat again at 100°C for 5-30 minutes. This reaction converts the free fatty acids to their methyl esters.

-

Extraction of FAMEs: After cooling to room temperature, add 1-2 mL of a non-polar solvent (e.g., n-hexane or isooctane) and 5-7 mL of a saturated NaCl solution.

-

Phase Separation: Shake the tube vigorously and then allow the layers to separate. The upper hexane layer, containing the FAMEs, is carefully collected for GC analysis.

-

Drying: The collected hexane layer can be passed through a small amount of anhydrous sodium sulfate to remove any residual water.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The prepared FAMEs are then analyzed by GC-MS to separate and identify the individual fatty acids.

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent, Shimadzu, or equivalent system.

-

Column: A polar capillary column, such as a BPX70 or a similar cyanopropyl-substituted column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating FAMEs.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Split/splitless injector, typically operated at 250°C. A split ratio of 1:50 is common.

-

Oven Temperature Program: A temperature gradient is used to elute the FAMEs based on their boiling points. A typical program might be:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at 10°C/min.

-

Ramp 2: Increase to 240°C at 5°C/min.

-

Final hold: Hold at 240°C for 10-15 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Identification and Quantification

-

Identification: FAMEs are identified by comparing their retention times with those of known standards (e.g., a 37-component FAME mix) and by matching their mass spectra with reference libraries such as the NIST/Wiley library.

-

Quantification: The concentration of each fatty acid is determined by calculating the area of its corresponding peak in the chromatogram. The percentage of each fatty acid is then calculated as the ratio of its peak area to the total area of all fatty acid peaks. For more precise quantification, an internal standard (e.g., heptadecanoic acid, C17:0) can be added to the sample before derivatization.

Visualizations

Experimental Workflow for Fatty Acid Analysis

The following diagram illustrates the key stages in the analysis of gondoic acid and other fatty acids in nut oils.

Caption: Experimental workflow for the quantification of fatty acids in nut oils.

Simplified Biosynthesis Pathway of Long-Chain Fatty Acids

This diagram illustrates the general pathway for the elongation of oleic acid to produce longer-chain monounsaturated fatty acids like gondoic acid in plants.

References

The Metabolic Journey of Dietary 11-Eicosenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Eicosenoic acid, also known as gondoic acid, is a monounsaturated omega-9 fatty acid with a 20-carbon chain.[1][2] It is not synthesized by the human body and must be obtained through dietary sources, primarily plant and nut oils.[2] This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of dietary 11-eicosenoic acid, from its absorption and distribution to its cellular metabolism and physiological roles. The guide is intended for researchers, scientists, and drug development professionals interested in the biological activities and therapeutic potential of this long-chain fatty acid.

Absorption, Distribution, and Excretion

While specific quantitative data for the absorption, distribution, and excretion of 11-eicosenoic acid are limited, studies on structurally similar long-chain monounsaturated fatty acids, such as oleic acid and erucic acid, provide valuable insights.

Absorption

Dietary fats, including triglycerides containing 11-eicosenoic acid, undergo hydrolysis in the small intestine, releasing free fatty acids. These are then absorbed by enterocytes. Studies on oleic acid in rats have shown that it is readily absorbed following oral administration.[3] It is expected that 11-eicosenoic acid follows a similar absorption mechanism.

Tissue Distribution

As a proxy for the potential distribution of 11-eicosenoic acid, the following table summarizes the tissue distribution of oleic acid in rats after oral administration of Brucea javanica oil emulsion.[3]

| Tissue | Concentration of Oleic Acid (μg/g) at 2h post-administration |

| Prostate | 150.2 ± 25.1 |

| Small Intestine | 120.5 ± 18.9 |

| Stomach | 105.3 ± 15.7 |

| Liver | 89.7 ± 12.4 |

| Lung | 78.4 ± 10.1 |

| Kidney | 75.1 ± 9.8 |

| Heart | 68.9 ± 8.5 |

| Spleen | 65.2 ± 7.9 |

| Testis | 59.8 ± 7.1 |

| Brain | 45.3 ± 5.6 |

Table 1: Tissue distribution of oleic acid in rats 2 hours after oral administration of Brucea javanica oil emulsion (2 mL/kg). Data are presented as mean ± SD (n=6).[3] This table is provided as an illustrative example for a similar fatty acid due to the lack of direct quantitative data for 11-eicosenoic acid.

Excretion

The primary route of excretion for fatty acids and their metabolites is through feces and urine. A study on the excretion of another long-chain fatty acid, erucic acid, in rats provides some insight into the potential excretory pathways.[1][4]

Metabolic Pathways

Dietary 11-eicosenoic acid is subject to several key metabolic transformations within the cell, primarily beta-oxidation for energy production, and elongation and desaturation to form other fatty acids.

Beta-Oxidation

As a long-chain fatty acid, 11-eicosenoic acid can be broken down through mitochondrial and peroxisomal beta-oxidation to generate acetyl-CoA, which then enters the citric acid cycle for energy production.[5][6] The rate of beta-oxidation for 11-eicosenoic acid compared to other fatty acids has not been extensively quantified. However, studies on very-long-chain monounsaturated fatty acids suggest that their oxidation can be slower than that of shorter-chain fatty acids.[7]

References

- 1. Metabolism of ingested erucic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Tissue Distribution of Oleic and Linoleic Acids Following Oral and Rectal Administration of Brucea javanica Oil in Rats [wisdomlib.org]

- 3. scialert.net [scialert.net]

- 4. [Distribution and half life of erucic acid after rape seed oil administration in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative effects of dietary polyunsaturated fats on the composition of fatty acids in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of very long-chain monounsaturated fatty acids (22:1) and the adaptation to their presence in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Extraction of 11-Eicosenoic Acid from Jojoba Oil

Introduction 11-Eicosenoic acid, also known as gondoic acid, is a monounsaturated omega-9 fatty acid that constitutes a significant portion of jojoba oil.[1] Jojoba oil is unique in the plant kingdom as it is predominantly composed of liquid wax esters rather than triglycerides.[2] These wax esters are primarily combinations of long-chain fatty acids and fatty alcohols, with 11-eicosenoic acid being a major acyl component.[3][4] This application note provides a detailed protocol for the laboratory-scale extraction and purification of 11-eicosenoic acid from commercial jojoba oil. The protocol is designed for researchers in biochemistry, natural product chemistry, and drug development.

The methodology involves two primary stages:

-

Saponification and Acidulation: The wax esters in jojoba oil are first hydrolyzed using a strong base (saponification) to yield fatty acid salts (soaps) and fatty alcohols. Subsequent acidification liberates the free fatty acids (FFAs).[5][6]

-

Urea Adduction for Purification: The resulting mixture of FFAs is then purified using the urea adduction (or urea complexation) method. This technique effectively separates fatty acids based on their degree of unsaturation. Saturated and monounsaturated fatty acids, including 11-eicosenoic acid, form crystalline inclusion complexes with urea, while polyunsaturated fatty acids remain in the liquid phase.[7][8] This allows for the selective isolation and enrichment of the target compound.

This protocol provides a robust and scalable method for obtaining high-purity 11-eicosenoic acid for research and development purposes.

Data Presentation

Table 1: Typical Fatty Acid Composition of Jojoba Oil The following table summarizes the typical range of fatty acids found in jojoba oil, highlighting the high prevalence of 11-eicosenoic acid.

| Fatty Acid | Carbon Chain:Double Bonds | Percentage (%) |

| Palmitic Acid | C16:0 | ≤ 3.0 |

| Oleic Acid | C18:1 | 5.0 - 15.0 |

| 11-Eicosenoic Acid (Gondoic Acid) | C20:1 | 65.0 - 80.0 [3] |

| Erucic Acid | C22:1 | 10.0 - 20.0[3] |

| Nervonic Acid | C24:1 | ≤ 3.0[3] |

| Other Fatty Acids | - | ≤ 3.0[3] |

Table 2: Expected Purity and Yield from Urea Adduction This table provides an estimate of the purity and recovery of 11-eicosenoic acid that can be achieved using the described urea adduction protocol. Actual results may vary based on starting material and experimental conditions.

| Parameter | Value | Notes |

| Purity of 11-Eicosenoic Acid | > 90% | Purity is dependent on the number of recrystallization steps. |

| Recovery from FFA Mixture | 75 - 85% | Losses occur during filtration and washing steps. |

| Overall Yield from Jojoba Oil | 25 - 35% (w/w) | This accounts for the fatty acid portion of the wax ester and procedural losses. |

Experimental Protocols

Protocol 1: Saponification of Jojoba Oil and Liberation of Free Fatty Acids

This protocol details the hydrolysis of jojoba oil wax esters to produce a mixture of free fatty acids and fatty alcohols.

Materials and Equipment:

-

Jojoba Oil (100 g)

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl), concentrated

-

Hexane

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask (1 L) with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (1 L)

-

Rotary evaporator

-

pH indicator strips

Procedure:

-

Saponification: a. Place 100 g of jojoba oil into a 1 L round-bottom flask. b. Prepare a solution of 25 g of KOH in 250 mL of 95% ethanol. Caution: This is an exothermic reaction; prepare in an ice bath. c. Add the ethanolic KOH solution to the jojoba oil in the flask. d. Equip the flask with a reflux condenser and heat the mixture to 80°C with constant stirring. e. Maintain the reflux for 2 hours to ensure complete saponification. The solution should become clear and homogeneous.[9]

-

Solvent Removal: a. After cooling to room temperature, remove the ethanol using a rotary evaporator.

-

Acidulation: a. Transfer the resulting soap paste into a 1 L beaker and dissolve it in 300 mL of warm distilled water. b. Slowly add concentrated HCl with vigorous stirring until the pH of the solution is approximately 1-2 (test with pH paper). This will precipitate the free fatty acids and fatty alcohols.

-

Extraction: a. Transfer the acidified mixture to a 1 L separatory funnel. b. Add 200 mL of hexane to the funnel, shake vigorously for 2 minutes, and allow the layers to separate. The top layer (hexane) contains the fatty acids and fatty alcohols. c. Drain the lower aqueous layer and collect the upper organic layer. d. Perform two additional extractions of the aqueous layer with 100 mL of hexane each time. e. Combine all organic extracts.

-

Washing and Drying: a. Wash the combined hexane extract with 100 mL of saturated NaCl solution to remove residual water-soluble impurities. b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). c. Decant or filter the dried solution to remove the Na₂SO₄.

-

Final Product: a. Evaporate the hexane using a rotary evaporator to obtain a mixture of free fatty acids and fatty alcohols. b. Record the total weight of the obtained mixture.

Protocol 2: Purification of 11-Eicosenoic Acid via Urea Adduction

This protocol describes the selective crystallization of 11-eicosenoic acid from the FFA mixture using urea.

Materials and Equipment:

-

Free Fatty Acid (FFA) mixture from Protocol 1

-

Urea

-

Methanol

-

Erlenmeyer flasks (2 L)

-

Water bath

-

Buchner funnel and vacuum flask

-

Filter paper

-

Hydrochloric Acid (HCl), 1 M

-

Hexane

Procedure:

-

Urea Solution Preparation: a. In a 2 L Erlenmeyer flask, dissolve 150 g of urea in 600 mL of methanol. b. Heat the mixture in a water bath to approximately 65-70°C with stirring until the urea is completely dissolved.[8]

-

Complex Formation: a. In a separate flask, dissolve 50 g of the FFA mixture (from Protocol 1) in 100 mL of methanol, warming slightly if necessary. b. Add the warm FFA solution to the urea-methanol solution. The recommended ratio of Urea:FFA is 3:1 (w/w).[10] c. Swirl the flask to ensure thorough mixing.

-

Crystallization: a. Allow the flask to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to facilitate the crystallization of the urea-fatty acid adducts.[10] A white crystalline precipitate will form.

-

Filtration: a. Separate the crystalline adducts from the liquid filtrate using vacuum filtration with a Buchner funnel. b. The filtrate contains the non-complexed fatty acids (primarily polyunsaturated) and fatty alcohols. c. Wash the crystalline cake on the funnel with a small amount of cold methanol to remove any entrapped impurities.

-

Decomposition of the Adduct: a. Transfer the urea adduct crystals to a beaker containing 500 mL of warm (50-60°C) water. b. Acidify the suspension with 1 M HCl to a pH of 1-2 while stirring. This breaks down the urea complex, liberating the enriched fatty acids.

-

Extraction of Enriched Fatty Acids: a. Transfer the mixture to a separatory funnel. The liberated fatty acids will form an oily layer on top. b. Extract the fatty acids three times with 150 mL portions of hexane. c. Combine the hexane extracts, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.

-

Final Product: a. Evaporate the hexane using a rotary evaporator to yield the purified 11-eicosenoic acid. b. For higher purity, this urea adduction process can be repeated.

Protocol 3: Quality Control by Gas Chromatography (GC)

The purity of the final product should be assessed using Gas Chromatography.

Procedure Outline:

-

Derivatization: Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs). This is typically achieved by reacting the sample with a reagent like BF₃-methanol or methanolic HCl.[11]

-

GC Analysis: a. Inject the FAMEs sample into a Gas Chromatograph equipped with a Flame Ionization Detector (FID). b. Use a suitable capillary column (e.g., a polar column like DB-23 or equivalent). c. The oven temperature is programmed to ramp up to separate the different FAMEs based on their chain length and degree of unsaturation.[11]

-

Quantification: Identify the peak corresponding to 11-eicosenoic acid methyl ester by comparing its retention time with a known standard. The relative percentage of each fatty acid is determined by integrating the peak areas.[4]

Mandatory Visualization

Caption: Overall experimental workflow for the extraction and purification of 11-eicosenoic acid.

Caption: Principle of separating fatty acids (FAs) using the urea adduction method.

References

- 1. 11-Eicosenoic acid - Wikipedia [en.wikipedia.org]

- 2. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrer.com [ijrer.com]

- 4. iomcworld.com [iomcworld.com]

- 5. researchgate.net [researchgate.net]

- 6. ultimateguidetosoap.com [ultimateguidetosoap.com]

- 7. iranarze.ir [iranarze.ir]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. WO2016149692A1 - Complete saponification and acidulation of natural oil processing byproducts and treatment of reaction products - Google Patents [patents.google.com]

- 10. EP3208257A1 - Method for recycling urea in urea adduct process - Google Patents [patents.google.com]

- 11. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for the GC-MS Analysis of 11-Eicosenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the qualitative and quantitative analysis of 11-Eicosenoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline the necessary steps from sample preparation to data acquisition and analysis, tailored for professionals in research and drug development.

Introduction

11-Eicosenoic acid (C20:1n-9), a long-chain monounsaturated fatty acid, is implicated in various physiological and pathological processes. Accurate and reliable quantification of 11-Eicosenoic acid in biological matrices is crucial for understanding its role in metabolic pathways and for the development of novel therapeutics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of fatty acids.[1][2][3] Due to the low volatility of free fatty acids, a derivatization step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), is essential for successful GC-MS analysis.[1] This protocol focuses on the transesterification of 11-Eicosenoic acid to its methyl ester for subsequent GC-MS analysis.

Experimental Protocols

A generalized experimental workflow for the GC-MS analysis of 11-Eicosenoic acid is presented below. This workflow encompasses sample preparation, including extraction and derivatization, followed by GC-MS analysis.

Sample Preparation: Lipid Extraction